[(2,3-Dihydro-1H-inden-1-yl)(phenyl)methyl](trimethyl)silane
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Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is an organosilicon compound that features a unique structure combining an indene moiety with a phenyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane typically involves the reaction of 2,3-dihydro-1H-inden-1-yl with phenylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the indene and phenyl groups provide specific binding interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic hydrocarbon with similar structural features but lacks the trimethylsilyl group.
Phenylmethylsilane: Contains a phenyl group and a trimethylsilyl group but lacks the indene moiety.
Trimethylsilylindene: Contains an indene moiety and a trimethylsilyl group but lacks the phenyl group.
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is unique due to its combination of an indene moiety, a phenyl group, and a trimethylsilyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
656824-69-0 |
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Molecular Formula |
C19H24Si |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
[2,3-dihydro-1H-inden-1-yl(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-20(2,3)19(16-10-5-4-6-11-16)18-14-13-15-9-7-8-12-17(15)18/h4-12,18-19H,13-14H2,1-3H3 |
InChI Key |
INGPYTOAXODRSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1CCC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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